4-Pentadecylbenzene-1,3-diol

描述

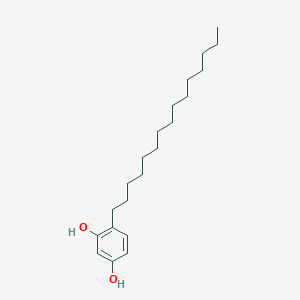

4-Pentadecylbenzene-1,3-diol is an organic compound characterized by a benzene ring substituted with two hydroxyl groups at the 1 and 3 positions, and a pentadecyl chain at the 4 position. This compound is part of the dihydroxybenzene family, known for their diverse chemical properties and applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentadecylbenzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with a pentadecyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of resorcinol act as nucleophiles attacking the halide.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes including the preparation of intermediates, purification, and final synthesis under controlled conditions to ensure high yield and purity. Catalysts and solvents are often employed to optimize the reaction conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups, forming quinones.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and alkanes.

Substitution: Various substituted benzene derivatives depending on the reagents used.

科学研究应用

Chemical Properties and Mechanism of Action

The compound's hydroxyl groups allow for the formation of hydrogen bonds with biological macromolecules, influencing their structure and function. The long pentadecyl chain enhances its lipophilicity, facilitating its incorporation into cellular membranes. This characteristic is crucial for its biological activity, as it can affect membrane fluidity and signaling pathways .

Chemistry

- Organic Synthesis : 4-Pentadecylbenzene-1,3-diol serves as an intermediate in organic synthesis. It is utilized to create more complex molecules through oxidation to quinones or reduction to alcohols.

- Precursor for Derivatives : The compound can be modified to yield various substituted benzene derivatives, broadening its applicability in synthetic chemistry.

Biology

- Antioxidant Properties : Research indicates that phenolic compounds like this compound exhibit antioxidant activity. This property is essential for protecting cells from oxidative stress .

- Antimicrobial Activity : Studies have shown potential antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents .

Medicine

- Therapeutic Potential : The compound is being investigated for its role in cancer prevention and treatment of neurodegenerative diseases due to its bioactive properties. Its ability to inhibit specific enzymes involved in inflammatory processes further supports its medicinal applications .

- Enzyme Inhibition : It has been identified as an inhibitor of glycerol-3-phosphate dehydrogenase, which may have implications in metabolic disorders .

Industry

- Polymer Production : The compound is utilized in producing polymers and resins, where its unique properties enhance the performance characteristics of the final products.

- Surfactant Applications : Its surfactant properties are being explored for use in detergents and emulsifiers, providing alternatives to traditional surfactants .

Case Studies

- Anticancer Activity : A study evaluated the effects of phenolic lipids on human colon cancer cells (HCT-116 and HT-29). The results indicated that alkylresorcinols exhibited significant growth inhibition of these cancer cell lines, suggesting potential therapeutic applications for compounds like this compound in oncology .

- Neuroprotective Effects : Research on related compounds has shown potential neuroprotective effects through modulation of neurotransmitter systems. These findings support further exploration of this compound in treating neurodegenerative diseases such as Alzheimer's .

作用机制

The mechanism by which 4-Pentadecylbenzene-1,3-diol exerts its effects involves interactions with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The pentadecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into cell membranes and affecting membrane fluidity and signaling pathways.

相似化合物的比较

4-Methyl-5-pentylbenzene-1,3-diol: Similar structure with a shorter alkyl chain.

Catechol (benzene-1,2-diol): Differing in the position of hydroxyl groups.

Hydroquinone (benzene-1,4-diol): Hydroxyl groups at the 1 and 4 positions.

Uniqueness: 4-Pentadecylbenzene-1,3-diol is unique due to its long pentadecyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This structural feature enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.

生物活性

4-Pentadecylbenzene-1,3-diol is an organic compound characterized by a benzene ring substituted with two hydroxyl groups at the 1 and 3 positions, and a pentadecyl chain at the 4 position. This compound is part of the dihydroxybenzene family, known for its diverse chemical properties and potential biological activities. The unique structure of this compound enhances its lipophilicity, facilitating interactions with cellular membranes and biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties . Studies have shown that phenolic lipids possess significant activity against various microorganisms. For instance, n-pentadecylphenol has demonstrated effectiveness as an antimicrobial agent, which may extend to its structural analogs like this compound .

Antioxidant Activity

The compound also exhibits antioxidant properties , which are crucial for protecting cells from oxidative stress. Phenolic compounds are known to scavenge free radicals and inhibit lipid peroxidation, thereby contributing to cellular protection. This activity is particularly relevant in the context of diseases linked to oxidative damage .

The mechanism by which this compound exerts its effects involves interactions with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The pentadecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into cell membranes and affecting membrane fluidity and signaling pathways.

Case Studies

Several studies have explored the biological activity of phenolic compounds related to this compound:

- Study on Liposome Formation : Research indicated that phenolic lipids could induce increased bilayer permeability for ions and small molecules in liposomal membranes. This suggests that compounds like this compound may alter membrane dynamics, potentially enhancing drug delivery systems .

- Antioxidant Studies : A study highlighted that phenolic lipids exhibit significant antioxidant activity by reducing oxidative stress markers in cellular models. This property is beneficial in developing therapeutic agents for conditions related to oxidative damage .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Long pentadecyl chain; two hydroxyls | Antimicrobial; antioxidant |

| n-Pentadecylphenol | Similar structure; one hydroxyl | Antimicrobial; surfactant properties |

| Catechol (1,2-benzenediol) | Two hydroxyls adjacent | Antioxidant; cytotoxic effects |

| Hydroquinone (1,4-benzenediol) | Two hydroxyls para-positioned | Antioxidant; skin-lightening agent |

属性

IUPAC Name |

4-pentadecylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-17-20(22)18-21(19)23/h16-18,22-23H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHWBDBBPXMVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277083 | |

| Record name | 4-pentadecylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16825-54-0 | |

| Record name | NSC775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-pentadecylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。